BenchChemオンラインストアへようこそ!

5,6-Epoxyretinoic acid

RAR agonism transcriptional activation structure-activity relationship

5,6-Epoxyretinoic acid is the endogenous ATRA metabolite that cannot be substituted by ATRA or 4-oxo-RA. Its unique 5,6-epoxide moiety confers distinct pharmacology: a potent RARγ agonist (EC50 4 nM) with weaker RARα/β activity, and a metabolic fate independent of retinoic acid. Essential for dissecting RARγ-mediated gene expression in skin biology, APL research (NB4 differentiation EC50 99.5 nM), and SAR studies. Serves as a critical tracer for the 5,6-epoxidation pathway.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1207520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Epoxyretinoic acid
Synonyms5,6-epoxyretinoic acid
5,6-epoxyretinoic acid, (13-cis)-isomer
5,6-epoxyretinoic acid, sodium salt
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
InChIInChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)
InChIKeyKEEHJLBAOLGBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Epoxyretinoic Acid: A Key Endogenous Retinoic Acid Metabolite and Pan-RAR Agonist for Research Procurement


5,6-Epoxyretinoic acid (5,6-epoxy-RA; CAS 13100-69-1) is a natural, endogenous metabolite of all-trans-retinoic acid (ATRA), formed via cytochrome P450-mediated 5,6-epoxidation and itself part of the vitamin A (retinol) metabolic pathway [1]. As a retinoid, it functions as a pan-agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ), with EC50 values of 77 nM, 35 nM, and 4 nM, respectively, in cell-based reporter assays [2]. It is widely used in oncology and dermatology research as a tool compound to dissect RAR signaling pathways distinct from its parent compound, ATRA [3].

Why Generic Retinoid Substitution is Inadequate: The Unique Pharmacological and Metabolic Profile of 5,6-Epoxyretinoic Acid


Substituting 5,6-epoxyretinoic acid with its parent compound all-trans-retinoic acid (ATRA) or other common metabolites like 4-oxo-RA is not scientifically valid. While often grouped as 'ATRA metabolites,' these compounds exhibit distinct and sometimes opposing pharmacological profiles. Crucially, 5,6-epoxy-RA possesses a unique epoxide moiety at the 5,6-position of the β-ionone ring, which confers a distinct receptor activation profile and altered metabolic stability compared to ATRA [1]. For instance, 5,6-epoxy-RA is a notably more potent activator of RARγ than ATRA (EC50 4 nM vs. 2 nM), but a weaker activator of RARα and RARβ [1]. Furthermore, in vivo studies confirm that 5,6-epoxy-RA metabolism is more rapid than that of retinoic acid and does not result in the production of retinoic acid, underscoring its independent metabolic fate and, consequently, its distinct in vivo effects [2]. These differences in receptor pharmacology and metabolism preclude simple interchangeability and necessitate the specific procurement of this metabolite for focused research applications.

Quantitative Evidence Guide: Direct Comparative Data for 5,6-Epoxyretinoic Acid vs. ATRA and Other Metabolites


Comparative RAR Agonist Potency of 5,6-Epoxyretinoic Acid vs. ATRA and Other Metabolites

In a head-to-head comparison of RAR-dependent transcriptional activation in COS-7 cells, 5,6-epoxy-RA demonstrates a distinct isoform selectivity profile compared to ATRA. 5,6-epoxy-RA is a more potent agonist for RARγ (EC50 = 4 nM) and less potent for RARβ (35 nM) and RARα (77 nM), whereas ATRA shows a different rank order of potency: RARγ (2 nM), RARβ (9 nM), and RARα (169 nM) [1].

RAR agonism transcriptional activation structure-activity relationship retinoid pharmacology

Comparison of Differentiation-Inducing Activity in NB4 Leukemia Cells

A direct comparative study in NB4 human promyelocytic leukemia cells demonstrated that 5,6-epoxy-RA induces granulocytic differentiation with an EC50 of 99.5 nM, which is approximately 6.3-fold less potent than ATRA (EC50 = 15.8 nM) [1]. Despite the potency difference, both compounds achieve similar maximal efficacy in inducing differentiation (82-88% NBT-positive cells at 120h) [1].

acute promyelocytic leukemia cellular differentiation NB4 cells ATRA metabolites

Comparative Inhibition of Tumor Promoter-Induced ODC Activity in Mouse Skin

In a mouse skin model of tumor promotion, 5,6-epoxyretinoic acid was found to be equally effective as retinoic acid in inhibiting the induction of epidermal ornithine decarboxylase (ODC) activity by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) [1].

chemoprevention ornithine decarboxylase TPA skin carcinogenesis

Comparative In Vivo Vitamin A Activity in Vitamin A-Deficient Rats

In a classic in vivo bioassay for vitamin A activity, 5,6-epoxyretinoic acid was shown to have minimal efficacy compared to its parent compound, retinoic acid, in supporting the growth of vitamin A-deficient rats [1].

vitamin A activity bioassay metabolism retinoid efficacy

Comparative Inhibition of TPA-Stimulated Chemiluminescence in Human Leukocytes

In an assay of phorbol ester-stimulated chemiluminescence (CL) in human polymorphonuclear leukocytes, 5,6-epoxyretinoic acid was reported to be a more effective inhibitor of TPA-stimulated CL than retinoic acid when added simultaneously with the tumor promoter [1].

neutrophil activation chemiluminescence TPA antagonism oxidative burst

High-Impact Research and Industrial Applications of 5,6-Epoxyretinoic Acid Based on Differential Evidence


Dissecting RARγ-Specific Signaling Pathways in Dermatology and Oncology

5,6-Epoxyretinoic acid is an ideal tool compound for researchers investigating RARγ-mediated gene expression and biological outcomes. Its enhanced potency for RARγ (EC50 4 nM) compared to ATRA (EC50 2 nM) and other metabolites [1] allows for selective activation of this receptor subtype in cell-based assays. This is particularly valuable in skin biology research, where RARγ is the predominant RAR isoform, and in cancer models where RARγ signaling plays a context-dependent role in tumor suppression or progression.

Investigating Retinoid-Mediated Chemoprevention and Anti-Inflammatory Mechanisms

Researchers studying the chemopreventive and anti-inflammatory effects of retinoids can utilize 5,6-epoxy-RA as a comparator to ATRA. As it has been shown to be equally effective in inhibiting TPA-induced ODC activity [2] and potentially more effective in inhibiting TPA-stimulated leukocyte chemiluminescence [3], it serves as a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how modifications to the retinoic acid backbone impact biological activity while potentially altering toxicity or metabolic profiles.

Studying Retinoid Metabolism and In Vivo Pharmacodynamics

Given its status as a natural metabolite with a distinct metabolic fate that does not revert to retinoic acid [4] and its dramatically reduced vitamin A activity (0.5%) [5], 5,6-epoxy-RA is a critical reagent for pharmacokinetic and pharmacodynamic studies of the retinoid metabolic network. It can be used as a tracer or analytical standard to quantify the activity of the 5,6-epoxidation pathway in various tissues and disease states, or as a tool to generate a 'retinoid effect' that is dissociated from classical vitamin A bioactivity.

Evaluating Differentiation-Inducing Activity in Acute Promyelocytic Leukemia (APL) Models

In APL research, particularly with NB4 cells, 5,6-epoxy-RA provides a valuable control for studying the relationship between RAR activation potency and therapeutic efficacy. Its ability to induce full differentiation at higher concentrations (EC50 99.5 nM vs. 15.8 nM for ATRA) but with similar maximal efficacy [6] allows researchers to probe the threshold of RAR activation required for a biological response and to investigate mechanisms of resistance or sensitivity to retinoid-based differentiation therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Epoxyretinoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.